Cas no 1401667-01-3 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1401667-01-3x500.png)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
-
- [(S)-1-((s)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate
- AM97776
- [(S)-1-((S)-2-Amino-3-methylbutyryl)piperidin-3-yl]cyclopropylcarbamic acid benzyl ester
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
-
- インチ: 1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19-/m0/s1
- InChIKey: PUWWVXBVAGEQJB-OALUTQOASA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N([C@@H]1CN(C([C@H](C(C)C)N)=O)CCC1)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 515
- トポロジー分子極性表面積: 75.9
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502570-1g |
Benzyl((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate |
1401667-01-3 | 97% | 1g |
$1499 | 2022-09-03 | |
Fluorochem | 083987-500mg |
S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester |
1401667-01-3 | 500mg |
£755.00 | 2022-03-01 |
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl esterに関する追加情報
Professional Introduction to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1401667-01-3)
Compound with the chemical name [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester and the CAS number 1401667-01-3 represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development, particularly in the modulation of biological pathways associated with neurological and cardiovascular diseases. The stereochemical configuration of this molecule, specifically the presence of stereocenters at the (S) positions, is crucial for its pharmacological activity and underscores the importance of enantioselective synthesis in modern medicinal chemistry.
The structure of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester features a piperidine ring substituted with a cyclopropyl group and a benzylic ester moiety. The piperidine core is a common pharmacophore in many bioactive compounds, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the (S)-2-amino-3-methyl-butyryl side chain further enhances the compound's potential by introducing specific steric and electronic properties that can influence its binding affinity and selectivity.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological disorders. The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has shown promise in preclinical studies as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease. These studies have highlighted its ability to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine, which are critical for cognitive function. The stereochemical purity of this compound is essential for achieving the desired pharmacological effects, as racemic mixtures or impurities can lead to reduced efficacy or even adverse reactions.
The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, are employed to ensure high enantiomeric purity. The use of chiral auxiliaries such as tartaric acid derivatives or biocatalysts like ketoreductases has been instrumental in achieving the desired stereochemical outcome. These approaches not only enhance the yield and efficiency of the synthesis but also make it more environmentally sustainable by reducing waste and minimizing the use of hazardous reagents.
The benzylic ester group in the structure of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester serves multiple purposes. It acts as a protecting group for the carboxylic acid functionality, allowing for further functionalization if needed during subsequent synthetic steps. Additionally, the benzylic position can be readily modified through various chemical transformations, enabling the introduction of additional pharmacophores or tags for analytical purposes. This flexibility makes the compound a valuable intermediate in drug discovery pipelines.
Efforts are ongoing to explore the pharmacokinetic properties of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to address these aspects, providing insights into its bioavailability and metabolic stability. These findings are essential for guiding clinical development and ensuring that the compound reaches patients in an effective and safe manner.
The potential applications of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester extend beyond neurological disorders. Research suggests that it may also have utility in treating cardiovascular diseases by modulating pathways associated with inflammation and oxidative stress. The cyclopropyl group, in particular, has been identified as a key structural feature that contributes to its bioactivity by influencing interactions with biological targets. Further investigation into this area could uncover new therapeutic possibilities and expand its clinical relevance.
The development of novel pharmaceuticals relies heavily on collaboration between academic researchers, industry scientists, and regulatory agencies. The case of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exemplifies how interdisciplinary approaches can lead to significant breakthroughs in drug discovery. By leveraging advances in synthetic chemistry, computational modeling, and preclinical testing, researchers are paving the way for safer and more effective treatments for a wide range of diseases.
In conclusion, [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1401667-01) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features, stereochemical purity, and potential therapeutic benefits make it an attractive molecule for both academic research and industrial drug development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
1401667-01-3 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester) 関連製品
- 2877668-89-6(4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)
- 2229412-47-7(1-1-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclopropylcyclopropan-1-amine)
- 1805127-86-9(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid)
- 930082-69-2(2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)
- 2138029-35-1({4H,5H-1,2oxazolo5,4-fquinolin-3-yl}methanethiol)
- 82756-28-3(3-O-β-Galactosyl Isomaltol)
- 2172260-06-7(ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride)
- 1891719-90-6(1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine)
- 1215206-31-7(2'-Bromo-3'-methylbiphenyl-3-carboxylic acid)
- 29623-42-5((1R,7S,8R)-bicyclo[5.1.0]octan-8-amine)




